N-(3-bromophenyl)thian-3-amine
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Overview
Description
N-(3-bromophenyl)thian-3-amine is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a thian-3-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromophenyl)thian-3-amine typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the formation of carbon-carbon bonds. The process generally involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve automated synthesis techniques, such as the radiosynthesis method used for similar compounds. This method includes nucleophilic displacement reactions and purification steps to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: N-(3-bromophenyl)thian-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a phenylthian-3-amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Phenylthian-3-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-bromophenyl)thian-3-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research explores its use in developing new therapeutic agents, particularly in targeting specific molecular pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)thian-3-amine involves its interaction with specific molecular targets. For instance, similar compounds have been shown to inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
3-Bromobenzylamine: Another bromine-substituted amine with applications in medicinal chemistry.
4-(4-Bromophenyl)-thiazol-2-amine: A compound with similar structural features and biological activities.
Uniqueness: N-(3-bromophenyl)thian-3-amine is unique due to its specific substitution pattern and the presence of the thian-3-amine moiety
Properties
Molecular Formula |
C11H14BrNS |
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Molecular Weight |
272.21 g/mol |
IUPAC Name |
N-(3-bromophenyl)thian-3-amine |
InChI |
InChI=1S/C11H14BrNS/c12-9-3-1-4-10(7-9)13-11-5-2-6-14-8-11/h1,3-4,7,11,13H,2,5-6,8H2 |
InChI Key |
BPJBCGDBMQQIIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CSC1)NC2=CC(=CC=C2)Br |
Origin of Product |
United States |
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